
5-chloro-N-(4-methylpyridin-2-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-methylpyridin-2-yl)furan-2-carboxamide typically involves the reaction of 5-chlorofuran-2-carboxylic acid with 4-methyl-2-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-chloro-N-(4-methylpyridin-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Anti-Cancer Activity
Research indicates that 5-chloro-N-(4-methylpyridin-2-yl)furan-2-carboxamide possesses significant anti-cancer properties. A study demonstrated that this compound upregulated osteoprotegerin (OPG) expression, which plays a crucial role in inhibiting osteoclastogenesis and reducing bone resorption in cancer models. The increased OPG/RANKL ratio suggests a potential application in treating bone metastases associated with various cancers .
Table 1: Summary of Anti-Cancer Mechanisms of E09241
Mechanism | Description |
---|---|
OPG Upregulation | Enhances bone health by inhibiting osteoclast activity |
RANKL Inhibition | Reduces the signaling pathway that promotes bone resorption |
Cancer Cell Apoptosis | Induces programmed cell death in tumor cells |
Anti-Bacterial Properties
In addition to its anti-cancer effects, this compound exhibits notable antibacterial activity. Studies have shown that it is effective against multi-drug resistant strains of bacteria such as Acinetobacter baumannii, a significant pathogen in healthcare-associated infections. The compound's efficacy was evaluated using the Minimum Inhibitory Concentration (MIC) method, demonstrating its potential as a new antimicrobial agent .
Table 2: Anti-Bacterial Efficacy of E09241
Bacterial Strain | MIC (µg/mL) | Activity Level |
---|---|---|
Acinetobacter baumannii | 0.5 | Highly Effective |
Escherichia coli | 1.0 | Moderate Effectiveness |
Pseudomonas aeruginosa | 0.8 | Effective |
Osteoprotegerin Expression Study
A significant study focused on the effects of E09241 on osteoprotegerin expression revealed that treatment with this compound led to a marked increase in OPG levels in vitro. The results suggested that E09241 could mitigate the adverse effects of cancer on bone health by modulating the OPG/RANKL pathway, thereby offering a dual benefit in cancer therapy—targeting tumor cells while protecting bone integrity .
Antibacterial Activity Assessment
In another study assessing the antibacterial properties of E09241, researchers employed various strains of bacteria to determine its effectiveness. The compound showed potent activity against drug-resistant strains, indicating its potential role as an alternative treatment option in the face of rising antibiotic resistance .
Wirkmechanismus
The mechanism of action of 5-chloro-N-(4-methylpyridin-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(5-chloro-4-methylpyridin-2-yl)acetamide: Similar structure but with an acetamide group instead of a furan-2-carboxamide group.
Indole derivatives: Share similar heterocyclic structures and biological activities.
Uniqueness
5-chloro-N-(4-methylpyridin-2-yl)furan-2-carboxamide is unique due to its specific combination of a furan ring, a pyridine ring, and a carboxamide group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biologische Aktivität
5-chloro-N-(4-methylpyridin-2-yl)furan-2-carboxamide, also known as E09241, has garnered attention in recent pharmacological studies for its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound's structure features a furan ring substituted with a carboxamide group and a chlorinated pyridine moiety. This unique configuration contributes to its biological activity, particularly in modulating cellular signaling pathways.
Research indicates that E09241 primarily influences bone metabolism through its action on osteoprotegerin (OPG) and receptor activator of nuclear factor kappa-B ligand (RANKL) signaling pathways. It has been shown to upregulate OPG expression, enhancing the OPG/RANKL ratio, which is crucial for regulating osteoclastogenesis and preventing bone resorption .
Anticancer Potential
E09241 has demonstrated significant anticancer properties across various cell lines. In particular, it has been tested against:
- MCF7 (breast cancer) : Exhibiting growth inhibition with an IC50 value indicating effective cytotoxicity.
- NCI-H460 (lung cancer) : Displaying promising results in inhibiting cell proliferation.
The compound's mechanism in cancer therapy appears to involve the induction of apoptosis and cell cycle arrest, although specific pathways remain under investigation .
Anti-inflammatory Effects
In addition to its anticancer properties, E09241 exhibits anti-inflammatory activities. It modulates inflammatory cytokine production and has been evaluated for its ability to reduce inflammation in models of chronic inflammatory diseases .
Case Studies and Research Findings
- Study on Osteoprotegerin Regulation : A study demonstrated that E09241 significantly increased OPG expression in osteoblastic cells, leading to reduced osteoclast differentiation. This suggests a potential therapeutic avenue for osteoporosis and other bone-related disorders .
- Antitumor Activity Assessment : In vitro studies have shown that E09241 effectively inhibits the proliferation of various cancer cell lines, with mechanisms involving apoptosis induction. The compound was found to have an IC50 value below 10 µM in several assays, indicating strong cytotoxicity .
- In Vivo Studies : Preliminary animal studies are underway to evaluate the efficacy of E09241 in reducing tumor growth and progression in xenograft models. Early results suggest a significant reduction in tumor size compared to control groups .
Data Table: Biological Activity Summary
Biological Activity | Cell Line/Model | IC50 Value | Mechanism of Action |
---|---|---|---|
Anticancer | MCF7 | <10 µM | Induction of apoptosis |
Anticancer | NCI-H460 | <10 µM | Cell cycle arrest |
Anti-inflammatory | Inflammatory models | - | Modulation of cytokine production |
Bone metabolism | Osteoblastic cells | - | Upregulation of OPG |
Eigenschaften
IUPAC Name |
5-chloro-N-(4-methylpyridin-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-7-4-5-13-10(6-7)14-11(15)8-2-3-9(12)16-8/h2-6H,1H3,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZSJAATNRKRPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC=C(O2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.